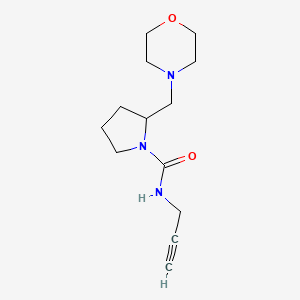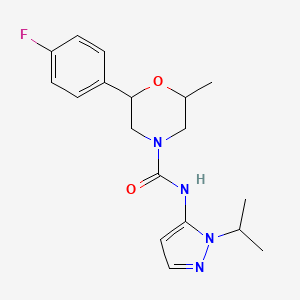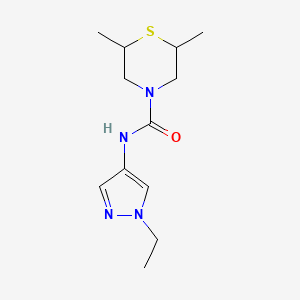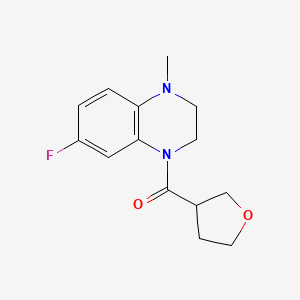
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, also known as MPYC, is a synthetic compound that has been studied for its potential applications in scientific research. MPYC is a small molecule that can be synthesized using various methods, and its mechanism of action has been investigated in detail.
作用機序
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide acts as a selective inhibitor of the α7 nicotinic acetylcholine receptor by binding to the receptor's orthosteric site. This binding prevents the receptor from opening in response to acetylcholine, which results in a decrease in calcium influx and neurotransmitter release. The inhibition of the α7 nicotinic acetylcholine receptor by 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been shown to have various biochemical and physiological effects, including improving cognitive function, reducing inflammation, and decreasing oxidative stress. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has also been shown to have a neuroprotective effect, which may be due to its ability to inhibit the α7 nicotinic acetylcholine receptor and reduce calcium influx and neurotransmitter release.
実験室実験の利点と制限
One of the advantages of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide in lab experiments is its selectivity for the α7 nicotinic acetylcholine receptor, which allows for more specific investigations of the receptor's role in neurological processes. However, one limitation of using 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide is its potential off-target effects, which may complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide, including investigating its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia. Further studies are needed to determine the optimal dosage and administration of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide for these applications. Additionally, the potential off-target effects of 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide should be further investigated to better understand its mechanism of action. Finally, the development of more selective and potent inhibitors of the α7 nicotinic acetylcholine receptor may lead to the development of more effective therapies for neurological disorders.
合成法
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can be synthesized using various methods, including the reaction of 2-pyrrolidinone with propargylamine in the presence of a catalyst, the reaction of 2-pyrrolidinone with propargyl bromide in the presence of a base, and the reaction of 2-pyrrolidinone with propargyl alcohol in the presence of a Lewis acid. The yield and purity of the synthesized 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide can vary depending on the method used, and further purification may be required.
科学的研究の応用
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective inhibitor of the α7 nicotinic acetylcholine receptor, which is involved in various neurological processes. 2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide has been used to study the role of the α7 nicotinic acetylcholine receptor in memory, learning, and attention, and its potential as a therapeutic target for neurological disorders such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O2/c1-2-5-14-13(17)16-6-3-4-12(16)11-15-7-9-18-10-8-15/h1,12H,3-11H2,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSTAVKJXLZJXCH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCNC(=O)N1CCCC1CN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(morpholin-4-ylmethyl)-N-prop-2-ynylpyrrolidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-3-(phenylmethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7591296.png)
![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-2-ylmethanone](/img/structure/B7591310.png)


![[3-(5-Methylfuran-2-yl)thiomorpholin-4-yl]-thiophen-3-ylmethanone](/img/structure/B7591323.png)

![N-[3-(2-propan-2-ylthiomorpholine-4-carbonyl)phenyl]propanamide](/img/structure/B7591337.png)




